molecular formula C38H40N6O5 B10948026 1-{2-[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B10948026
M. Wt: 660.8 g/mol
InChI Key: NUJNPRJBKCIGMP-HPNDGRJYSA-N
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Description

The compound “1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-ETHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE” is a complex organic molecule that features multiple aromatic rings, ethoxy groups, and a pyrrolo[3,4-d][1,2,3]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Introduction of Ethoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution or through cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This can be synthesized through cycloaddition reactions involving azides and alkynes.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups could yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure might make it useful in the development of organic semiconductors or other advanced materials.

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

    Intermediates: It could be used as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is being studied as a drug, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
  • **1-(2-{3-(4-ETHYLPHENYL)-7-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Uniqueness

The presence of multiple ethoxy groups and the specific arrangement of aromatic rings and heterocycles might confer unique properties to the compound, such as enhanced solubility or specific biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C38H40N6O5

Molecular Weight

660.8 g/mol

IUPAC Name

3-[2-[(7E)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C38H40N6O5/c1-4-24-10-16-28(17-11-24)43-37(46)34-36(38(43)47)42(41-39-34)23-32(45)44-35(26-14-20-30(21-15-26)49-6-3)31-9-7-8-27(33(31)40-44)22-25-12-18-29(19-13-25)48-5-2/h10-22,31,34-36H,4-9,23H2,1-3H3/b27-22+

InChI Key

NUJNPRJBKCIGMP-HPNDGRJYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)OCC)/C5=N4)C7=CC=C(C=C7)OCC

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)OCC)C5=N4)C7=CC=C(C=C7)OCC

Origin of Product

United States

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